molecular formula C38H32N2 B1266666 N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine CAS No. 65181-78-4

N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine

Cat. No. B1266666
CAS RN: 65181-78-4
M. Wt: 516.7 g/mol
InChI Key: OGGKVJMNFFSDEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related aromatic compounds often involves multi-step organic reactions, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. For instance, sterically hindered bisphosphines and their derivatives, which share similarities with the target molecule in terms of complex aromatic structures, are synthesized through reactions involving aromatic nucleophilic substitutions and further functionalization steps (Sasaki, Tanabe, & Yoshifuji, 1999).

Molecular Structure Analysis

The molecular structure of aromatic bis compounds, including those similar to "N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine", often features a central aromatic core substituted with various functional groups. These structures are characterized by their flat, planar geometries which facilitate π-π interactions, crucial for their electronic properties. X-ray crystallography provides insights into these geometries, revealing symmetrical structures and bond lengths indicative of conjugation and potential electronic delocalization (Longmire, Zhang, & Shang, 1998).

Chemical Reactions and Properties

Compounds with similar frameworks undergo various chemical reactions, including oxidative addition, reductive elimination, and nucleophilic substitution, which can alter their electronic properties and reactivity. The electronic structure, particularly the distribution of electron density across the molecule, significantly influences its reactivity and the types of chemical reactions it can undergo (Akiba et al., 2005).

Physical Properties Analysis

The physical properties of such aromatic bis compounds are heavily influenced by their molecular structure. They typically display high thermal stability and significant optical properties, including absorption and emission in specific regions of the spectrum. These characteristics are key for applications in photonic materials and organic electronics (Nesterov et al., 2003).

Chemical Properties Analysis

The chemical properties, including redox behavior, are crucial for understanding the potential applications of "N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine" and related compounds. Electrochemical studies reveal their redox potentials, which are fundamental for their function in electronic devices. The presence of substituents and the overall molecular architecture influence these redox properties, impacting their utility in organic electronics and as ligands in catalytic systems (Weber et al., 2009).

Scientific Research Applications

Synthesis and Characterization

  • N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine, often referred to in studies as TPD, has been extensively researched in the context of synthesis and chemical properties. For example, Kraicheva (1998) explored the synthesis of related compounds through the addition of dibutyl phosphite to Schiff bases, including N,N'-dibenzylidene-benzidine (Kraicheva, 1998). These compounds are characterized by techniques like TLC, IR spectra, and 1H-NMR spectra.

Optical and Electronic Properties

  • The optical and electronic properties of N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine have been a focal point in various studies. For instance, Tsuboi, Bansal, and Penzkofer (2009) investigated the photoluminescence spectra of TPD in different temperature ranges and host materials, highlighting its potential in optoelectronic applications (Tsuboi, Bansal, & Penzkofer, 2009). Reineke et al. (2013) reported on the dual state emission from an organic semiconductor containing TPD, showcasing its high efficiency in simultaneous fluorescence and phosphorescence (Reineke et al., 2013).

Application in Organic Electronics

  • In the realm of organic electronics, N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine is researched for its utility in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics. The study by Chu and Song (2007) estimated the hole mobility of NPB, a closely related compound, using space-charge-limited current measurements, providing insights into its use in organic electronic devices (Chu & Song, 2007). Wang et al. (2011) enhanced the power conversion efficiency of solar cells by expanding the absorption spectrum using fluorescence layers including TPD (Wang et al., 2011).

Safety And Hazards

Users should avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . It is also recommended to provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

While specific future directions are not provided in the search results, the use of TPD in optoelectronic applications, particularly as a hole transport material, suggests potential for continued research and development in this area .

properties

IUPAC Name

3-methyl-N-[4-[4-(N-(3-methylphenyl)anilino)phenyl]phenyl]-N-phenylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H32N2/c1-29-11-9-17-37(27-29)39(33-13-5-3-6-14-33)35-23-19-31(20-24-35)32-21-25-36(26-22-32)40(34-15-7-4-8-16-34)38-18-10-12-30(2)28-38/h3-28H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGKVJMNFFSDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)N(C5=CC=CC=C5)C6=CC=CC(=C6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6070275
Record name [1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(3-methylphenyl)-N,N'-diphenyl-
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Molecular Weight

516.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Bis(3-methylphenyl)-N,N'-bis(phenyl)benzidine

CAS RN

65181-78-4
Record name N,N′-Diphenyl-N,N-bis(3-methylphenyl)-1,1′-biphenyl-4,4′-diamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-
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Record name [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl-
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Record name [1,1'-Biphenyl]-4,4'-diamine, N,N'-bis(3-methylphenyl)-N,N'-diphenyl-
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Record name N,N'-diphenyl-N,N'-bis(3-methylphenyl)-(1,1'-diphenyl)-4,4'-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.299
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Record name [1,1'-Biphenyl]-4,4'-diamine, N4,N4'-bis(3-methylphenyl)-N4,N4'-diphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.133
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 5000 milliliter, round bottom, 3 necked flask fitted with a mechanical stirrer and blanketed with argon, is placed 336 grams (1 mole) of N,N'-diphenyl-[1,1'-biphenyl]-4,4'-diamine, 550 grams (2.5 moles) of m-iodotoluene, 550 grams (4 moles) potassium carbonate (anhydrous) and 50 grams of copper bronze catalyst and 1500 ml dimethylsulfoxide (anhydrous). The heterogeneous mixture is refluxed for 6 days. The mixture is allowed to cool. 2000 ml of benzene is added. The dark slurry is then filtered. The filtrate is extracted 4 times with water. Then the filtrate is dried with magnesium sulfate and filtered. The benzene is taken off under reduced pressure. The black product is column chromatographed using Woelm neutral alumina. Colorless crystals of the product are obtained by recrystallizing the product from n-octane. The melting point is 167°-169° C. The yield is 360 grams (65%).
Quantity
336 g
Type
reactant
Reaction Step One
Quantity
550 g
Type
reactant
Reaction Step Two
Quantity
550 g
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
reactant
Reaction Step Four
Quantity
2000 mL
Type
reactant
Reaction Step Five
Quantity
50 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
285
Citations
AŽ Tomović, N Markešević, M Scarpellini, S Bovio… - Thin solid films, 2014 - Elsevier
Owing to their low glass transition temperature, T g , amorphous thin films of N,N′-bis(3-methylphenyl)-N,N′-bis(phenyl)benzidine (TPD) undergo morphological changes even at …
Number of citations: 4 www.sciencedirect.com
ST Zhang, ZJ Wang, JM Zhao, YQ Zhan, Y Wu… - Applied physics …, 2004 - pubs.aip.org
The current density-luminance-voltage characteristics of organic light-emitting devices (OLEDs) with N,N ′ -Bis(naphthalen-1- yl) - N,N ′ -bis(phenyl) benzidine (NPB) of various …
Number of citations: 74 pubs.aip.org
HN Xu-Xie, WB Li, H Peng, Y He, HM Yu… - Chinese Physics …, 2014 - iopscience.iop.org
Non-monotonic, asymmetrical electric field dependence of photoluminescence (PL) intensity is observed in a monolayer sample of tris-(8-hydroxyquinoline) aluminum (AlQ) doped N, N'-…
Number of citations: 1 iopscience.iop.org
B Jiao, Z Wu, X Yan, X Hou - Applied Physics A, 2010 - Springer
We investigated the influence of the thickness of hole-transport layer, N,N′-biphenyl-N,N′-bis(1-naphthyl)-(1,1′-biphenyl)-4,4′-diamine (NPB), on the performance of the typical bi-…
Number of citations: 4 link.springer.com
李文彬, 彭欢, 何鋆, 于浩淼, 侯晓远 - 中国物理B: 英文版, 2014 - cqvip.com
: Non-monotonic, asymmetrical electric field dependence of photoluminescence (PL) intensity is observed in a monolayer sample of tris-(8-hydroxyquinoline) aluminum (AlQ) doped N, N…
Number of citations: 0 www.cqvip.com
YS Tsai, FS Juang, TH Yang, MC Yokoyama… - Journal of Physics and …, 2008 - Elsevier
In order to improve the luminance efficiency and flexibility of flexible organic light-emitting diodes (FOLEDs), a buffer layer was inserted between ITO and hole transport layer by spin …
Number of citations: 22 www.sciencedirect.com
AM Thaengthong, S Saengsuwan, S Jungsuttiwong… - Tetrahedron letters, 2011 - Elsevier
Novel hole-transporting materials based on carbazole dendrimers, namely G1CBC and G2CBC were synthesized and characterized. They are thermally stable with high glass transition …
Number of citations: 43 www.sciencedirect.com
K Bass - 2012 - scholarsmine.mst.edu
For applications involving the transmission of optical data through media such as air or water, a dynamic correction scheme must be employed. Many image restoration experiments …
Number of citations: 0 scholarsmine.mst.edu
P Kochapradist, N Prachumrak, R Tarsang, T Keawin… - Tetrahedron …, 2013 - Elsevier
A series of triphenylamine-substituted carbazoles, namely TnC (n=2–4), are synthesized and characterized. By increasing the number of triphenylamine substituents, we are able to …
Number of citations: 43 www.sciencedirect.com
AG Vitukhnovsky, VS Lebedev, AS Selyukov… - Chemical Physics …, 2015 - Elsevier
We report on the fabrication of a hybrid light-emitting-diode based on colloidal semiconductor CdSe nanoplatelets as emitters and organic TAZ [3-(Biphenyl-4-yl)-5-(4-tert-butylphenyl)-4-…
Number of citations: 81 www.sciencedirect.com

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